Superior Plasma Stability Compared to Mature ET-1 and C-Terminal Fragment
In a comparative study of human volunteers, the plasma half-life of Big ET-1 (1-38) is substantially longer than that of its active metabolite ET-1 and its C-terminal fragment Big ET-1 (22-38). This extended stability is a key differentiator for in vivo applications, allowing for more robust and sustained investigation of the ET-1 system [1].
| Evidence Dimension | In vivo plasma half-life |
|---|---|
| Target Compound Data | 6.6 ± 0.3 min (initial phase) and 23 ± 1.4 min (late phase) |
| Comparator Or Baseline | Big ET-1 (22-38): 0.9 ± 0.03 min (initial phase) and 3.1 ± 0.4 min (late phase). ET-1 (1-21) is reported as much shorter. |
| Quantified Difference | For the late phase, Big ET-1 (1-38) has a 7.4-fold longer half-life than Big ET-1 (22-38). |
| Conditions | Healthy male volunteers receiving intravenous infusions; plasma levels measured over time. |
Why This Matters
The significantly longer in vivo half-life makes Big ET-1 (1-38) the preferred analyte for quantifying ET-1 system secretory activity and a superior tool for in vivo pharmacological studies where sustained precursor presence is required.
- [1] Hemsén, A., et al. (1995). Metabolism of Big endothelin-1 (1-38) and (22-38) in the human circulation in relation to production of endothelin-1 (1-21). Regulatory Peptides, 55(3), 287-297. View Source
